Cas no 2227683-83-0 ((1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol)

(1R)-3-Amino-1-(2-methoxy-3-methylphenyl)propan-1-ol is a chiral amino alcohol compound characterized by its stereospecific (R)-configuration at the 1-position. This structural feature enhances its utility as a key intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, enabling applications in ligand design and catalysis. The methoxy and methyl substituents on the aromatic ring contribute to its stability and modulate electronic properties, making it valuable for tailored synthetic routes. Its high enantiomeric purity ensures consistent performance in stereoselective reactions, meeting rigorous standards for research and industrial use.
(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol structure
2227683-83-0 structure
Product name:(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol
CAS No:2227683-83-0
MF:C11H17NO2
MW:195.258183240891
CID:5762017
PubChem ID:96756463

(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol
    • 2227683-83-0
    • EN300-1785080
    • Inchi: 1S/C11H17NO2/c1-8-4-3-5-9(11(8)14-2)10(13)6-7-12/h3-5,10,13H,6-7,12H2,1-2H3/t10-/m1/s1
    • InChI Key: IUYNUDISIAWLNB-SNVBAGLBSA-N
    • SMILES: O[C@@H](C1C=CC=C(C)C=1OC)CCN

Computed Properties

  • Exact Mass: 195.125928785g/mol
  • Monoisotopic Mass: 195.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 55.5Ų

(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1785080-0.5g
(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol
2227683-83-0
0.5g
$1563.0 2023-09-19
Enamine
EN300-1785080-1.0g
(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol
2227683-83-0
1g
$1629.0 2023-06-02
Enamine
EN300-1785080-1g
(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol
2227683-83-0
1g
$1629.0 2023-09-19
Enamine
EN300-1785080-0.05g
(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol
2227683-83-0
0.05g
$1368.0 2023-09-19
Enamine
EN300-1785080-2.5g
(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol
2227683-83-0
2.5g
$3191.0 2023-09-19
Enamine
EN300-1785080-0.25g
(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol
2227683-83-0
0.25g
$1498.0 2023-09-19
Enamine
EN300-1785080-10g
(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol
2227683-83-0
10g
$7004.0 2023-09-19
Enamine
EN300-1785080-0.1g
(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol
2227683-83-0
0.1g
$1433.0 2023-09-19
Enamine
EN300-1785080-5g
(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol
2227683-83-0
5g
$4722.0 2023-09-19
Enamine
EN300-1785080-10.0g
(1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol
2227683-83-0
10g
$7004.0 2023-06-02

Additional information on (1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol

Comprehensive Overview of (1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol (CAS No. 2227683-83-0)

The compound (1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol, with the CAS number 2227683-83-0, is a chiral amino alcohol derivative that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique structural features, including the methoxy and methyl substituents on the aromatic ring, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

In recent years, the demand for chiral building blocks like (1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol has surged due to their role in asymmetric synthesis. This compound's stereospecificity is critical for achieving high enantiomeric purity in final products, a key requirement in modern pharmaceuticals. The 2-methoxy-3-methylphenyl moiety also contributes to its lipophilicity, which can influence drug absorption and distribution properties. These characteristics align with current trends in precision medicine and targeted drug delivery systems.

The synthesis of CAS 2227683-83-0 typically involves multi-step organic transformations, often starting from commercially available precursors. Recent publications highlight innovative catalytic methods to improve yield and optical purity, addressing the growing need for sustainable chemistry practices. Its amino alcohol functionality makes it a versatile precursor for heterocyclic compounds, which are prevalent in FDA-approved drugs and clinical trial candidates.

From a commercial perspective, suppliers of (1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol emphasize its high HPLC purity (>98%) and strict quality control standards to meet pharmaceutical industry requirements. Analytical techniques like chiral chromatography and NMR spectroscopy are routinely employed for characterization. These quality assurances respond to the pharmaceutical industry's heightened focus on impurity profiling and regulatory compliance.

Emerging research suggests potential applications of this compound in neuroprotective agents, given its structural similarity to known dopamine receptor modulators. This aligns with global health trends addressing neurodegenerative disorders like Parkinson's and Alzheimer's diseases. Furthermore, its hydrogen-bonding capacity makes it interesting for molecular recognition studies, a hot topic in supramolecular chemistry and biomimetic materials development.

Environmental considerations in handling 2227683-83-0 follow standard laboratory safety protocols, with emphasis on proper waste disposal methods for amino-containing compounds. The scientific community continues to investigate green chemistry approaches for its synthesis, reflecting broader industry shifts toward sustainable pharmaceutical manufacturing. These developments cater to increasing investor and consumer interest in eco-friendly production methods.

For researchers sourcing this material, key considerations include storage conditions (typically 2-8°C under inert atmosphere) and stability data. The compound's solubility profile (soluble in polar organic solvents but limited in water) informs formulation strategies. Such practical information addresses frequently searched questions in laboratory forums and chemical databases, making this overview valuable for both novice and experienced chemists.

Patent literature reveals growing intellectual property activity around derivatives of (1R)-3-amino-1-(2-methoxy-3-methylphenyl)propan-1-ol, particularly in bioconjugation techniques and prodrug development. This reflects the compound's relevance to cutting-edge drug delivery technologies and personalized therapeutics - areas generating substantial interest in both academic and industrial research circles.

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